molecular formula C11H20N2 B13762079 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine CAS No. 539826-70-5

2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine

Cat. No.: B13762079
CAS No.: 539826-70-5
M. Wt: 180.29 g/mol
InChI Key: GWJHFKSBVJBUAR-UHFFFAOYSA-N
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Description

2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine is an organic compound with the molecular formula C₁₁H₂₀N₂ and a molecular weight of 180.29 g/mol . It belongs to the class of pyrazines, which are known for their aromatic properties and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine can be synthesized through the condensation of appropriate precursors. One common method involves the reaction of 2,5-dimethylpyrazine with pentylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated pyrazine compounds.

Scientific Research Applications

2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the flavor and fragrance industry due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine is unique due to its specific pentyl and dimethyl substitutions, which confer distinct chemical and physical properties. These substitutions influence its reactivity and applications, making it valuable in specific research and industrial contexts.

Properties

CAS No.

539826-70-5

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

2,6-dimethyl-5-pentyl-2,3-dihydropyrazine

InChI

InChI=1S/C11H20N2/c1-4-5-6-7-11-10(3)13-9(2)8-12-11/h9H,4-8H2,1-3H3

InChI Key

GWJHFKSBVJBUAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NCC(N=C1C)C

Origin of Product

United States

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